(Z)-1-(2-chloro-6-fluorophenyl)-N-[4-(4-methylphenyl)piperazin-1-yl]methanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-1-(2-chloro-6-fluorophenyl)-N-[4-(4-methylphenyl)piperazin-1-yl]methanimine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-(2-chloro-6-fluorophenyl)-N-[4-(4-methylphenyl)piperazin-1-yl]methanimine typically involves the condensation of 2-chloro-6-fluorobenzaldehyde with 4-(4-methylphenyl)piperazine. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid or hydrochloric acid to facilitate the condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperature and pressure conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(Z)-1-(2-chloro-6-fluorophenyl)-N-[4-(4-methylphenyl)piperazin-1-yl]methanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of new halogenated derivatives.
Scientific Research Applications
(Z)-1-(2-chloro-6-fluorophenyl)-N-[4-(4-methylphenyl)piperazin-1-yl]methanimine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (Z)-1-(2-chloro-6-fluorophenyl)-N-[4-(4-methylphenyl)piperazin-1-yl]methanimine involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s pharmacological effects. The compound may modulate the activity of these targets, leading to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorobenzylidene)-N-[4-(4-methylphenyl)-1-piperazinyl]amine
- N-(2-fluorobenzylidene)-N-[4-(4-methylphenyl)-1-piperazinyl]amine
- N-(2-chloro-6-fluorobenzylidene)-N-[4-(4-methylphenyl)-1-piperidinyl]amine
Uniqueness
(Z)-1-(2-chloro-6-fluorophenyl)-N-[4-(4-methylphenyl)piperazin-1-yl]methanimine is unique due to the presence of both chlorine and fluorine atoms on the benzylidene moiety, which can influence its chemical reactivity and biological activity. The piperazine ring also contributes to its distinct pharmacological profile compared to other similar compounds.
Properties
Molecular Formula |
C18H19ClFN3 |
---|---|
Molecular Weight |
331.8g/mol |
IUPAC Name |
(Z)-1-(2-chloro-6-fluorophenyl)-N-[4-(4-methylphenyl)piperazin-1-yl]methanimine |
InChI |
InChI=1S/C18H19ClFN3/c1-14-5-7-15(8-6-14)22-9-11-23(12-10-22)21-13-16-17(19)3-2-4-18(16)20/h2-8,13H,9-12H2,1H3/b21-13- |
InChI Key |
CQIHQNRMIQMOMT-BKUYFWCQSA-N |
SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)N=CC3=C(C=CC=C3Cl)F |
Isomeric SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)/N=C\C3=C(C=CC=C3Cl)F |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)N=CC3=C(C=CC=C3Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.